3-(3,5-Dichlorophenoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(3,5-Dichlorophenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9Cl3O3S and a molecular weight of 303.59 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a dichlorophenoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 3-(3,5-Dichlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3,5-dichlorophenoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-(3,5-Dichlorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,5-Dichlorophenoxy)propane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is utilized in various chemical modifications and synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 3-(3,5-Dichlorophenoxy)propane-1-sulfonyl chloride include:
3-(3,4-Dichlorophenoxy)propane-1-sulfonyl chloride: Differing by the position of the chlorine atoms on the phenoxy group.
3-(3,5-Dichlorophenoxy)benzenesulfonyl chloride: Differing by the presence of a benzene ring instead of a propane chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C9H9Cl3O3S |
---|---|
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9Cl3O3S/c10-7-4-8(11)6-9(5-7)15-2-1-3-16(12,13)14/h4-6H,1-3H2 |
InChI Key |
IVSOYWNKJXRYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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